
4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a derivative of dihydropyrimidine, which is of significant interest due to its potential chemotherapeutic properties. The studies on similar compounds have shown that these molecules can be synthesized and modified to exhibit various biological activities, making them valuable in medicinal chemistry .
Synthesis Analysis
The synthesis of related dihydropyrimidine derivatives often involves the reaction of amino uracils with different reagents. For instance, 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles were prepared from 6-amino-1,3-dialkyluracils and Appel's salt, leading to various derivatives with different functional groups . Another synthesis route developed for a trichloropyrimidine derivative started from 4,6-dichloro-2-(methylthio)pyrimidine, which underwent a series of substitutions and oxidations to achieve the desired product .
Molecular Structure Analysis
The molecular structure of dihydropyrimidine derivatives has been extensively studied using spectroscopic techniques such as FT-IR and Laser-Raman, along with density functional theory (DFT) calculations. These studies provide detailed information on the vibrational frequencies, optimized geometric parameters, and potential energy distribution of the molecules . X-ray diffraction analysis has also been used to determine the crystal structure and conformation of these compounds .
Chemical Reactions Analysis
Dihydropyrimidine derivatives undergo various chemical reactions, leading to a wide range of products. For example, the reaction of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with different alkylants resulted in the formation of thieno[2,3-d]pyrimidines and tris(methylsulfanyl)pyrimidine derivatives . Benzylation and nitrosation reactions have also been performed on similar compounds, yielding polymorphic forms and demonstrating the versatility of these molecules in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidine derivatives, such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and nonlinear optical properties, have been investigated to understand their reactivity and potential as chemotherapeutic agents. MEP analysis indicates possible sites for electrophilic and nucleophilic attacks, which is crucial for understanding the interaction of these compounds with biological targets . Molecular docking studies have been conducted to assess the inhibitory activity of these compounds against various enzymes, suggesting their potential in drug development .
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- The molecular structure of related compounds, like 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, has been examined to understand their planar conformation and hydrogen bonding characteristics in crystal formations (El-Emam et al., 2012).
- Structural insights into 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives have been provided, highlighting their potential as dihydrofolate reductase inhibitors, crucial in cancer therapy (Al-Wahaibi et al., 2021).
- Research on 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile focuses on its reactions with various alkylants, leading to the formation of different pyrimidine derivatives (Briel et al., 2002).
Potential Chemotherapeutic Applications
- Molecular docking and synthesis studies have been conducted on substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives, revealing their potential interactions with CDK4 protein, a key target in cancer therapy (Holam et al., 2022).
Spectroscopic and Theoretical Studies
- Studies have been conducted on the vibrational frequencies and structural characteristics of similar molecules using FT-IR, Laser-Raman spectroscopy, and DFT methods, providing insights into their molecular properties (Sert et al., 2014).
Antimicrobial and Antiproliferative Activities
- The antimicrobial activities of compounds such as 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile have been evaluated, showcasing their potential in fighting bacterial infections (Abdelghani et al., 2017).
- Investigations into the antiproliferative activity of dihydropyrimidine-based compounds with pyrazoline moiety reveal their potential effectiveness against various cancer cell lines (Awadallah et al., 2013).
Propiedades
IUPAC Name |
4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-11-6-4(2-7)5(10)8-3-9-6/h3H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTYZNCJKPMHEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)NC=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467589 |
Source


|
| Record name | 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
CAS RN |
16071-28-6 |
Source


|
| Record name | 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

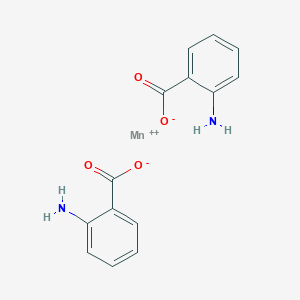
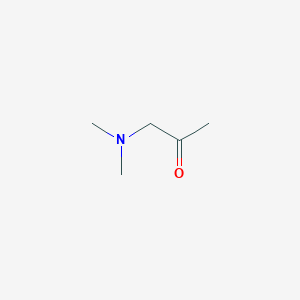

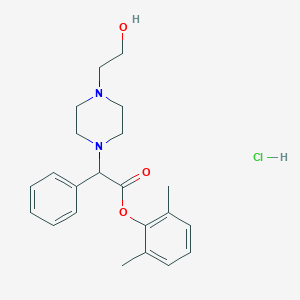

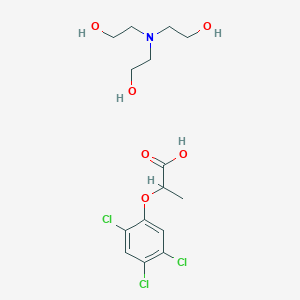
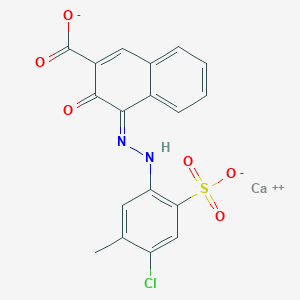
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)





![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)